

# Application Notes and Protocols for SNF 9007 in CCK Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Snf 9007  |           |
| Cat. No.:            | B15617565 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**SNF 9007** (Asp-Tyr-D-Phe-Gly-Trp-[NMe]-Nle-Asp-Phe-NH2) is a synthetic peptide analog of cholecystokinin (CCK). While initially investigated in the context of CCK receptor activity, subsequent research has revealed a complex pharmacological profile for **SNF 9007**, with significant activity at opioid receptors. This document provides a summary of the available information on **SNF 9007**'s interaction with CCK receptors, alongside detailed protocols for standard assays used in CCK receptor research. These resources are intended to guide researchers in evaluating **SNF 9007** and other compounds at the two main CCK receptor subtypes, CCK1R and CCK2R.

Pharmacological Profile of SNF 9007 at CCK Receptors

The available literature on the direct interaction of **SNF 9007** with CCK receptors presents some conflicting information, highlighting the need for careful experimental validation. One study noted that **SNF 9007** binds with high affinity to CCKB (CCK2R) and opioid delta receptors.[1] However, a key study investigating the analgesic properties of **SNF 9007** found that its effects were not blocked by antagonists for either CCK-A (CCK1R) or CCK-B (CCK2R), suggesting that its primary mechanism of action for analgesia is independent of these receptors.[2] Instead, the antinociceptive effects were attributed to its simultaneous action at delta-1, delta-2, and mu opioid receptors.[2]



Further complicating the picture, one available data point indicates that **SNF 9007** has very low potency as an antagonist at the human CCK2 receptor, with an EC50 greater than 10,000 nM in an inositol phosphate accumulation assay. This suggests that while there may be some interaction, its affinity as an antagonist is weak.

Given this context, **SNF 9007** may serve as an interesting tool for studying receptor cross-talk or as a negative control in assays specifically designed to probe CCK receptor-mediated pathways. Its primary utility, however, appears to be in the realm of opioid receptor research.

## Data Presentation: Quantitative Analysis of CCK Receptor Ligands

To provide a framework for evaluating the affinity of test compounds like **SNF 9007**, the following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of well-characterized agonists and antagonists for CCK1R and CCK2R.

Table 1: Binding Affinities of Agonists at CCK Receptors

| Compound              | Receptor    | Species                | Assay Type | Ki (nM) |
|-----------------------|-------------|------------------------|------------|---------|
| Sulfated CCK-8        | Human CCK1R | Radioligand<br>Binding | ~0.6-1     |         |
| Sulfated CCK-8        | Human CCK2R | Radioligand<br>Binding | ~0.3-1     |         |
| Gastrin-17            | Human CCK1R | Radioligand<br>Binding | >1000      |         |
| Gastrin-17            | Human CCK2R | Radioligand<br>Binding | ~0.3-1     |         |
| Non-sulfated<br>CCK-8 | Human CCK1R | Radioligand<br>Binding | ~300-500   | _       |
| Non-sulfated<br>CCK-8 | Human CCK2R | Radioligand<br>Binding | ~0.3-1     | _       |

Data compiled from multiple sources.[3][4][5]



Table 2: Binding Affinities of Antagonists at CCK Receptors

| Compound                  | Receptor       | Species                    | Assay Type | Ki (nM)          | IC50 (nM) |
|---------------------------|----------------|----------------------------|------------|------------------|-----------|
| Devazepide<br>(L-364,718) | Human<br>CCK1R | Radioligand<br>Binding     | ~0.08      | 0.27[3]          |           |
| Devazepide<br>(L-364,718) | Rat CCK2R      | Radioligand<br>Binding     | -          | ~800[6]          |           |
| L-365,260                 | Human<br>CCK2R | Radioligand<br>Binding     | ~1.9-2.0   | 2[7]             |           |
| L-365,260                 | Human<br>CCK1R | Radioligand<br>Binding     | -          | 280              | -         |
| SNF 9007                  | Human<br>CCK2R | Functional<br>(Antagonist) | -          | >10000<br>(EC50) | •         |

Data compiled from multiple sources.

## **Experimental Protocols**

The following are detailed methodologies for key experiments to characterize the interaction of a test compound, such as **SNF 9007**, with CCK receptors.

### **Protocol 1: Radioligand Competition Binding Assay**

This protocol is designed to determine the binding affinity (Ki) of a test compound for CCK1R or CCK2R by measuring its ability to compete with a radiolabeled ligand.

#### Materials:

- Cell membranes prepared from a cell line stably expressing human CCK1R or CCK2R (e.g., HEK293, CHO cells).
- Radioligand: [125I]-Sulfated CCK-8 for both CCK1R and CCK2R.
- Unlabeled Test Compound (e.g., SNF 9007).



- Reference Ligands: Sulfated CCK-8 (for non-specific binding), Devazepide (for CCK1R), L-365,260 (for CCK2R).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, pH 7.4 (ice-cold).
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/C).
- Cell harvester.
- · Scintillation counter and scintillation fluid.

#### Procedure:

- Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
- Assay Setup: In a 96-well plate, add the following in triplicate:
  - $\circ$  Total Binding: 50  $\mu$ L of binding buffer, 50  $\mu$ L of radioligand solution, and 100  $\mu$ L of membrane suspension.
  - Non-specific Binding: 50 μL of a high concentration of unlabeled sulfated CCK-8 (e.g., 1 μM), 50 μL of radioligand solution, and 100 μL of membrane suspension.
  - $\circ$  Competition: 50 µL of varying concentrations of the test compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.
- Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.



- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the log concentration of the test compound.
  - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

### **Protocol 2: Calcium Mobilization Assay**

This functional assay measures the ability of a test compound to act as an agonist or antagonist at CCK receptors by detecting changes in intracellular calcium levels. CCK1R and CCK2R are primarily coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.

#### Materials:

- A cell line stably expressing human CCK1R or CCK2R (e.g., CHO, HEK293).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
- Test Compound (e.g., SNF 9007).
- Reference Agonist: Sulfated CCK-8.
- Reference Antagonist: Devazepide (for CCK1R), L-365,260 (for CCK2R).
- 96- or 384-well black, clear-bottom microplates.



• Fluorescence plate reader with an injection system.

#### Procedure:

- Cell Plating: Plate the cells in the microplates and allow them to adhere and grow to confluency.
- Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer) to each well. Incubate for 45-60 minutes at 37°C in the dark.
- Washing: Gently wash the cells with assay buffer to remove excess dye.
- Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
- · Compound Addition (Agonist Mode):
  - Inject varying concentrations of the test compound or reference agonist into the wells.
  - Immediately begin measuring the fluorescence intensity over time to detect a transient increase in intracellular calcium.
- Compound Addition (Antagonist Mode):
  - Pre-incubate the cells with varying concentrations of the test compound or reference antagonist for 15-30 minutes.
  - Inject a fixed concentration of the reference agonist (e.g., EC80) and measure the fluorescence response.
- Data Analysis:
  - The change in fluorescence is typically expressed as a ratio of the peak fluorescence to the baseline fluorescence.
  - For agonists: Plot the response against the log concentration of the compound to determine the EC50 (concentration for 50% of the maximal response).



 For antagonists: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.

## Visualizations: Signaling Pathways and Experimental Workflow



Click to download full resolution via product page

Caption: CCK1 Receptor Signaling Pathways.



Click to download full resolution via product page



Caption: CCK2 Receptor Signaling Pathways.



Click to download full resolution via product page



Caption: General Experimental Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Characterization of SNF 9007, a novel cholecystokinin/opoid ligand in mouse ileum in vitro: evidence for involvement of cholecystokininA and cholecystokininB receptors in regulation of ion transport PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNF9007: a novel analgesic that acts simultaneously at delta 1, delta 2 and mu opioid receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of cholecystokinin receptor binding and regulation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SNF 9007 in CCK Receptor Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617565#snf-9007-as-a-tool-compound-for-cck-receptor-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com